molecular formula C12H16NNa3O16S2 B047453 Heparin disaccharide II-S sodium salt CAS No. 136098-05-0

Heparin disaccharide II-S sodium salt

Cat. No. B047453
CAS RN: 136098-05-0
M. Wt: 563.4 g/mol
InChI Key: DTGHANNJETVHCR-LXROVJCJSA-K
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Description

Heparin disaccharide II-S sodium salt is a product of the digestion of heparan sulfate and heparin by many different heparinases . It is a specific fraction of heparin, a highly sulfated glycosaminoglycan, which is composed of repeating disaccharide units .


Synthesis Analysis

The synthesis of Heparin disaccharide II-S sodium salt involves the digestion of heparan sulfate and heparin by many different heparinases . The structural diversity of heparin and heparan sulfate lies at the core of the varied range of physiological processes these molecules tend to modulate .


Molecular Structure Analysis

The molecular structure of Heparin disaccharide II-S sodium salt is complex. It is a highly heterogeneous polysaccharide that contains a disaccharide repeating unit of glucuronic acid (GlcA) or iduronic acid (IdoA) and glucosamine (GlcN) residues, and each is capable of carrying sulfo groups .


Chemical Reactions Analysis

Heparin disaccharide II-S sodium salt undergoes various chemical reactions. One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis . This process relies on a complete depolymerization of heparan sulfate polysaccharides into disaccharides .


Physical And Chemical Properties Analysis

Heparin disaccharide II-S sodium salt has a molecular weight of 563.35 and a molecular formula of C12H16NO16S2•3Na . It is a complex, linear, acidic polysaccharide belonging to the glycosaminoglycan (GAG) family .

Scientific Research Applications

Anticoagulant Therapy

Heparin disaccharide II-S sodium salt: is widely used in clinical settings as an anticoagulant. It interacts with various serpins in the blood clotting cascade, notably potentiating the activity of antithrombin, which leads to the inhibition of thrombin and factor Xa, crucial steps in the coagulation pathway .

Cell Proliferation and Signaling

This compound has been shown to promote cell proliferation via fibroblast growth factor receptor signaling. Despite its lower sulfation compared to pharmaceutical-grade heparin, it retains the ability to modulate cellular functions, which is essential for tissue repair and regeneration .

Structural and Functional Characterization of Glycosaminoglycans

The by-products of heparin production, which include Heparin disaccharide II-S sodium salt , provide a source for the structural and functional characterization of glycosaminoglycans. This is crucial for understanding the diverse biological activities these molecules mediate, such as development, inflammation, and angiogenesis .

Drug Synthesis and Development

Due to its unique chemical properties, Heparin disaccharide II-S sodium salt serves as a building block in the synthesis of innovative drug candidates. These drugs often target conditions related to heparin and its derivatives, such as thrombosis and related cardiovascular diseases .

Analysis of Microheterogeneity in Pharmaceuticals

The compound is used in analytical methodologies to decipher the structural microheterogeneity of heparin and heparan sulfate. This analysis is vital for understanding the complex biology mediated by these molecules and for ensuring the quality of pharmaceutical heparin .

Biomedical Research and Therapeutics

Research indicates that the by-products of heparin production, including Heparin disaccharide II-S sodium salt , are an untapped source of structurally diverse glycosaminoglycans. They hold potential for new biomedical applications, enhancing future structure-activity studies, and could lead to the discovery of new therapeutics .

Mechanism of Action

Target of Action

Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protein that plays a crucial role in the regulation of blood coagulation .

Mode of Action

The compound interacts with ATIII to induce a conformational change, which significantly enhances the serine protease activity . This interaction accelerates the rate at which ATIII inactivates coagulation enzymes, such as thrombin (factor IIa) and factor Xa . This interaction is the primary mechanism through which Heparin Disaccharide II-S Sodium Salt exerts its anticoagulant effect .

Biochemical Pathways

The interaction between Heparin Disaccharide II-S Sodium Salt and ATIII affects the coagulation pathway. By enhancing the inactivation of coagulation enzymes, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots .

Pharmacokinetics

The preferred routes of administration are intravenous and subcutaneous . The anticoagulant effect of heparin must be monitored, and the dosage must be adjusted frequently .

Result of Action

The primary result of the action of Heparin Disaccharide II-S Sodium Salt is the prevention of blood clot formation. By enhancing the inactivation of coagulation enzymes, the compound prevents the coagulation cascade from progressing, thereby inhibiting the formation of blood clots .

Action Environment

The action of Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s health status, and specific genetic factors

Safety and Hazards

As with any chemical, precautions should be taken to avoid exposure to Heparin disaccharide II-S sodium salt. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGHANNJETVHCR-LXROVJCJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NNa3O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11489904

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